molecular formula C29H22Cl2N2O3 B3161548 (S)-4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoic acid CAS No. 870823-11-3

(S)-4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoic acid

Katalognummer: B3161548
CAS-Nummer: 870823-11-3
Molekulargewicht: 517.4 g/mol
InChI-Schlüssel: WOHXULAHYPRAKJ-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoic acid ( 870823-11-3) is a high-value chemical intermediate with significant applications in pharmaceutical research, particularly in the field of metabolic diseases. This compound serves as the central core structure in the discovery and synthesis of potent glucagon receptor antagonists . Research identifies this (S)-enantiomer as the key scaffold for MK-0893, a molecule that functions as a reversible and competitive antagonist with high binding affinity (IC₅₀ of 6.6 nM) for the glucagon receptor . By antagonizing the glucagon receptor, this compound and its derivatives help blunt glucagon-induced glucose elevation, positioning it as a critical tool for researchers investigating novel pathways for managing type II diabetes . The compound is supplied with documentation, including a Certificate of Analysis (COA) and Safety Data Sheet (SDS), to ensure quality and safe handling . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

IUPAC Name

4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22Cl2N2O3/c1-17(18-3-5-19(6-4-18)29(34)35)33-28(16-27(32-33)23-12-24(30)15-25(31)13-23)22-8-7-21-14-26(36-2)10-9-20(21)11-22/h3-17H,1-2H3,(H,34,35)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHXULAHYPRAKJ-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(S)-4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoic acid, also known as MK-0893, is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C29H22Cl2N2O3
  • Molecular Weight : 517.4 g/mol
  • CAS Number : 870823-11-3

The structure features a pyrazole ring linked to a naphthalene moiety and a benzoic acid group, contributing to its unique biological interactions.

Biological Activity Overview

Research indicates that MK-0893 exhibits potent biological activities, particularly as a glucagon receptor antagonist. Below are key findings regarding its biological effects:

1. Glucagon Receptor Antagonism

MK-0893 has been characterized as a selective antagonist of the glucagon receptor. It shows high affinity with an IC50 value of approximately 6.6 nM, making it a promising candidate for managing type II diabetes by reducing glucagon-mediated glucose production in the liver .

2. Anticancer Activity

Studies have demonstrated that compounds structurally related to MK-0893 possess anticancer properties. For instance:

  • In Vitro Cytotoxicity : The compound was evaluated against various cancer cell lines including MCF-7 (breast), SiHa (cervical), and PC-3 (prostate). Results indicated significant cytotoxicity with IC50 values ranging from 2.13 µM to 4.46 µM, while showing minimal toxicity to normal HEK cells .
Cell LineIC50 Value (µM)Selectivity
MCF-72.13 ± 0.80High
SiHa4.34 ± 0.98Moderate
PC-34.46 ± 0.53Moderate
HEK>50Low

The mechanism by which MK-0893 exerts its effects involves:

  • Inhibition of Glucagon Signaling : By blocking the glucagon receptor, MK-0893 reduces hepatic glucose output and improves insulin sensitivity.
  • Tubulin Polymerization Inhibition : Similar pyrazole derivatives have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Case Studies

Several studies have highlighted the therapeutic potential of MK-0893:

Case Study 1: Diabetes Management

In animal models, MK-0893 significantly lowered blood glucose levels in both acute and chronic settings, demonstrating its efficacy in glucose regulation .

Case Study 2: Cancer Treatment

A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties, revealing that those with structural similarities to MK-0893 exhibited enhanced cytotoxicity against various cancer cell lines while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves cyclocondensation of hydrazine derivatives with ketones or aldehydes. For example, 3,5-dichlorophenylhydrazine hydrochloride can be reacted with a chalcone precursor under ethanol reflux (12–24 hours) to form the pyrazole core . Cyclization agents like phosphorus oxychloride (POCl₃) at 120°C may enhance ring closure efficiency . Optimization includes adjusting stoichiometric ratios (e.g., 3:1 hydrazine-to-chalcone molar ratio) and using polar aprotic solvents (DMF/ethanol mixtures) for recrystallization to improve purity . Monitoring reaction progress via TLC and HPLC ensures intermediate stability.

Q. How should researchers approach structural characterization, particularly in confirming stereochemistry and substituent positions?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Assign peaks for the dichlorophenyl (δ 7.2–7.5 ppm) and methoxynaphthalenyl (δ 3.9 ppm for OCH₃) groups .
  • X-ray crystallography : Resolve stereochemistry at the chiral center (S-configuration) and confirm dihedral angles between the pyrazole and benzoic acid moieties .
  • IR spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (N-H bend ~1550 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm accuracy).

Advanced Research Questions

Q. What methodological considerations are critical when evaluating biological activity in antimicrobial assays?

  • Methodological Answer : Design assays using standardized protocols (e.g., CLSI guidelines):

  • MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution . Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%).
  • Mechanistic studies : Perform time-kill assays to assess bactericidal vs. bacteriostatic effects . Combine with fluorescence microscopy to evaluate membrane disruption (propidium iodide uptake).
  • Synergy testing : Use checkerboard assays to identify potentiation with β-lactam antibiotics .

Q. How can computational methods predict pharmacological properties or interaction mechanisms?

  • Methodological Answer :

  • DFT studies : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing receptor binding . Optimize geometry at the B3LYP/6-311G(d,p) level .
  • Molecular docking : Target enzymes like DNA gyrase (PDB: 1KZN) or COX-2 (PDB: 3LN1). Use AutoDock Vina with Lamarckian GA parameters; validate docking poses via MD simulations (100 ns) .
  • ADME prediction : Apply SwissADME to assess bioavailability (TPSA <140 Ų) and blood-brain barrier permeability (AlogP >3) .

Q. How can discrepancies in biological activity data between structural analogs be analyzed to infer SAR?

  • Methodological Answer : Systematically compare substituent effects:

  • Electron-withdrawing groups : Dichlorophenyl enhances antimicrobial activity by increasing lipophilicity (logP = 4.2 vs. 3.5 for non-halogenated analogs) .
  • Steric effects : Bulky naphthalenyl groups may reduce binding to compact active sites (e.g., cytochrome P450 3A4) .
  • Statistical tools : Use multivariate regression (e.g., PLS) to correlate descriptors (Hammett σ, molar refractivity) with IC₅₀ values . Validate hypotheses via synthesis of derivatives (e.g., replacing methoxy with hydroxyl groups).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
(S)-4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.